molecular formula C23H25ClN4O3S2 B2755515 5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024595-26-3

5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2755515
CAS No.: 1024595-26-3
M. Wt: 505.05
InChI Key: DYLXHTGZJCUJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C23H25ClN4O3S2 and its molecular weight is 505.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are nicotinic acetylcholine receptor sites . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.

Mode of Action

The compound interacts with its targets primarily by binding to the nicotinic acetylcholine receptor sites . This interaction disrupts the normal functioning of the nervous system, leading to impairment of the nervous functions of the pests .

Biochemical Pathways

The compound affects the biochemical pathways related to the transmission of signals in the nervous system. By binding to the nicotinic acetylcholine receptor sites, it disrupts the normal signal transmission, leading to the impairment of the nervous functions .

Pharmacokinetics

The compound exhibits excellent pharmacokinetic properties. It is rapidly and completely absorbed, with the time to reach maximum concentrations in plasma being 1–4 hours . The compound is distributed to the tissues non-selectively, but higher concentrations are found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20–30% of the dose is biotransformed, whereas 70–80% is eliminated as unchanged compound .

Result of Action

The result of the compound’s action is the impairment of the nervous functions of the pests. This leads to their eventual death, making the compound an effective insecticide .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. It is highly systemic and is rapidly taken up by seeds, roots, stems, and foliage, and translocated in the xylem . Its high water-solubility makes it more effective than other compounds under dry conditions . It also offers protection against the transmission of viruses by sucking pests . The compound is particularly effective as a seed treatment against soil-dwelling and early season pests .

Properties

IUPAC Name

5-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S2/c1-30-18-9-15-16(10-19(18)31-2)26-23(32-12-14-11-25-22(24)33-14)28-17(21(29)27-20(15)28)8-13-6-4-3-5-7-13/h9-11,13,17H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLXHTGZJCUJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CN=C(S4)Cl)CC5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.